3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one
Description
This compound features a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine core fused with an azetidine ring at position 4. The azetidine’s 3-position is substituted with a methylamino group linked to a 1-methyl-1,2-dihydropyrazin-2-one moiety. Its structural complexity arises from the integration of three heterocyclic systems:
- Triazolopyridazine: A bicyclic system with a six-membered pyridazine fused to a triazole ring.
- Azetidine: A strained four-membered nitrogen ring, enhancing conformational rigidity.
The cyclopropyl group at position 3 of the triazolopyridazine core likely enhances metabolic stability by blocking oxidative degradation pathways .
Properties
IUPAC Name |
3-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-22-8-7-18-16(17(22)26)23(2)12-9-24(10-12)14-6-5-13-19-20-15(11-3-4-11)25(13)21-14/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBIZMMOWTZOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings and Implications
Structural Flexibility : The azetidine linker in the target compound provides a balance between rigidity (for target selectivity) and flexibility (for conformational adaptation), unlike bulkier piperazine (Compound 27) or inflexible indole-ethylamine (Compound 10) .
Metabolic Stability: The cyclopropyl group on the triazolopyridazine core likely reduces oxidative metabolism, a advantage over non-cyclopropyl analogs .
Solubility vs. Activity: The dihydropyrazinone moiety improves aqueous solubility compared to alkylthio () or indole-based derivatives, though this may come at the cost of reduced logP-driven membrane permeability .
Q & A
Q. How do researchers correlate in vitro activity with in vivo efficacy for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
